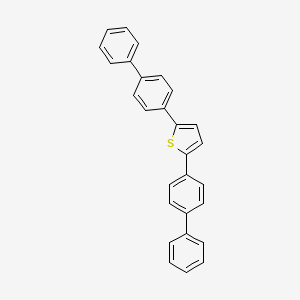

2,5-Bis(4-biphenylyl)thiophene

Übersicht

Beschreibung

2,5-Bis(4-biphenylyl)thiophene is an organic compound with the molecular formula C28H20S. It is a derivative of thiophene, characterized by the presence of two biphenyl groups attached to the 2 and 5 positions of the thiophene ring. This compound is known for its applications in organic electronics, particularly in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(4-biphenylyl)thiophene typically involves the following steps:

Suzuki Coupling Reaction: This method involves the coupling of 2,5-dibromothiophene with biphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.

Stille Coupling Reaction: Another method involves the coupling of 2,5-dibromothiophene with biphenylstannane in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Suzuki Coupling Reaction

This method involves coupling 2,5-dibromothiophene with biphenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base like potassium carbonate. Reaction conditions significantly affect yield:

| Solvent | Temperature | Yield (%) |

|---|---|---|

| Benzene | Boiling | 10 |

| Toluene | Boiling | 30 |

| Xylene | 120 °C | Higher |

The transition from benzene to higher-boiling solvents (toluene, xylene) improves reaction efficiency due to better solubility of intermediates and prolonged reaction times .

Stille Coupling Reaction

An alternative approach uses 2,5-dibromothiophene and biphenylstannane with a palladium catalyst. While less commonly reported, this method offers compatibility with sensitive functional groups, though yields are typically lower than Suzuki coupling .

Cyclization

PdI₂-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols forms thiophene derivatives. Conditions include:

-

Reagents: PdI₂, KI (10:1 molar ratio)

-

Solvent: Methanol or ionic liquid (BmimBF₄)

-

Temperature: 50–100 °C

Oxidation

BP1T undergoes oxidation with m-chloroperbenzoic acid (m-CPBA) to form sulfoxides and sulfones:

| Reagent | Solvent | Conditions | Product |

|---|---|---|---|

| m-CPBA | DCM | RT | Sulfoxide |

| m-CPBA | DCM | 50 °C | Sulfone |

The reaction proceeds via electrophilic sulfur attack, with oxidation states determined by stoichiometry.

Reduction

Reduction with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) converts the thiophene moiety to thiol derivatives:

| Reagent | Solvent | Conditions | Product |

|---|---|---|---|

| LiAlH₄ | THF | Inert atmosphere | Thiol derivative |

This reaction is highly selective but requires inert conditions to prevent side reactions.

Substitution

Electrophilic substitution with bromine or nitric acid functionalizes the biphenyl substituents:

| Reagent | Solvent | Conditions | Product |

|---|---|---|---|

| Br₂ | DCM | RT | Brominated biphenyl |

| HNO₃ | H₂SO₄ | 0–5 °C | Nitro-substituted |

Substitution occurs preferentially at para positions relative to the thiophene ring.

Major Products

-

Oxidation: Sulfoxides and sulfones

-

Reduction: Thiophenol derivatives

-

Substitution: Brominated/nitro-substituted biphenyls

Wissenschaftliche Forschungsanwendungen

Organic Light-Emitting Diodes (OLEDs)

BP1T has been extensively studied for its application in OLEDs due to its ability to emit light efficiently. The compound exhibits high photoluminescence quantum yields and ambipolar charge transport characteristics, making it suitable for use in both n-type and p-type layers of OLED devices. Studies have shown that devices utilizing BP1T can achieve high internal quantum efficiencies and improved color purity, which are critical for display technologies .

Organic Field-Effect Transistors (OFETs)

In the realm of OFETs, BP1T serves as an active layer due to its excellent charge carrier mobility and stability. Research indicates that BP1T-based OFETs demonstrate ambipolar transport properties, allowing for effective electron and hole conduction. This feature enhances the performance of electronic devices by enabling faster switching speeds and lower operational voltages .

| Property | Value |

|---|---|

| Hole Mobility | ~0.7 cm²/V·s |

| Electron Mobility | ~0.1 cm²/V·s |

| Internal Quantum Efficiency | High |

Laser Technologies

BP1T has also been explored as a medium for organic lasers. The compound exhibits gain-narrowed emissions under optical pumping, which is essential for laser applications. Its single crystals have demonstrated unique light amplification behaviors that are advantageous for developing compact laser sources . The ability to achieve dual gain-narrowed emissions further enhances its potential in laser technology.

Case Study 1: OLED Performance Enhancement

A study evaluated the performance of OLEDs incorporating BP1T compared to traditional materials. The results indicated that OLEDs with BP1T exhibited a significantly higher luminous efficiency and longer operational lifetime due to its stable photophysical properties .

Case Study 2: OFET Device Fabrication

Research involved the fabrication of OFET devices using BP1T as the active layer. The devices demonstrated an impressive mobility of approximately 0.7 cm²/V·s for holes, showcasing the material's suitability for high-performance electronics .

Case Study 3: Organic Laser Development

An investigation into the lasing properties of BP1T revealed that single crystals could achieve lasing thresholds as low as 20 μJ/cm² under optical pumping conditions. This low threshold indicates the potential for BP1T in developing efficient organic lasers with applications in telecommunications and sensing technologies .

Wirkmechanismus

The mechanism of action of 2,5-Bis(4-biphenylyl)thiophene in organic electronics involves its ability to transport charge carriers efficiently. The biphenyl groups enhance π-π stacking interactions, facilitating charge mobility. In OFETs, the compound acts as a p-type semiconductor, where holes are the primary charge carriers . The molecular targets include the active layers in electronic devices, and the pathways involve charge injection, transport, and recombination .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,5-Bis(4-methoxyphenyl)thiophene: Similar structure but with methoxy groups instead of biphenyl groups.

2,5-Bis(4-cyanophenyl)thiophene: Contains cyano groups, which affect its electronic properties.

2,5-Bis(4-bromophenyl)thiophene: Bromine atoms replace the biphenyl groups, altering its reactivity.

Uniqueness

2,5-Bis(4-biphenylyl)thiophene is unique due to its high thermal stability and excellent charge transport properties, making it highly suitable for use in high-performance organic electronic devices .

Biologische Aktivität

2,5-Bis(4-biphenylyl)thiophene (BP1T) is a compound recognized for its unique structural properties and potential applications in organic electronics and optoelectronics. This article delves into the biological activity of BP1T, summarizing its mechanisms of action, effects on cellular systems, and relevant case studies.

Chemical Structure and Properties

BP1T features a thiophene core substituted with biphenyl groups, which contributes to its electronic properties. Its chemical formula is CHS, and it has a molecular weight of 394.52 g/mol. The crystal structure is characterized by a herringbone arrangement that enhances its semiconducting properties .

The biological activity of BP1T is primarily linked to its interaction with various cellular targets. Studies indicate that BP1T may exert effects through:

- Antioxidant Activity : BP1T has shown potential in scavenging free radicals, thereby reducing oxidative stress in cells.

- Cell Proliferation Modulation : Research suggests that BP1T can influence cell cycle progression, potentially affecting cancer cell growth.

- Neuroprotective Effects : Preliminary studies indicate that BP1T may protect neuronal cells from glutamate-induced excitotoxicity, a common pathway in neurodegenerative diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of BP1T:

Case Studies

Several studies have explored the biological implications of BP1T:

-

Antioxidant and Cytotoxicity Study :

A study assessed the antioxidant capacity of BP1T using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH levels, suggesting strong antioxidant properties. Additionally, cytotoxic assays on cancer cell lines revealed that BP1T inhibited proliferation at concentrations above 10 µM . -

Neuroprotective Mechanism :

In vitro experiments demonstrated that BP1T pretreatment significantly reduced neuronal cell death induced by high concentrations of glutamate. The mechanism involved the downregulation of pro-inflammatory cytokines such as TNF-α and IL-1β, indicating its potential as a neuroprotective agent . -

Field-Effect Transistor Characteristics :

BP1T has been studied for its application in organic field-effect transistors (OFETs). The unique structural arrangement contributes to enhanced charge transport properties, making it suitable for electronic applications while simultaneously exhibiting biological activity .

Eigenschaften

IUPAC Name |

2,5-bis(4-phenylphenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20S/c1-3-7-21(8-4-1)23-11-15-25(16-12-23)27-19-20-28(29-27)26-17-13-24(14-18-26)22-9-5-2-6-10-22/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSMVAWETYTHTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(S3)C4=CC=C(C=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401577 | |

| Record name | 2,5-Bis(4-biphenylyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56316-86-0 | |

| Record name | 2,5-Bis(4-biphenylyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key optical properties of BP1T?

A1: BP1T exhibits fluorescence and amplified spontaneous emission (ASE) in the blue-green spectral region. [] The exact wavelengths of these emissions depend on the crystal growth method, resulting in slightly different crystal structures and thus, optical properties. [] For example, solution-grown crystals show ASE bands at 464 nm and 494 nm, while vapor- and slide-boat-grown crystals exhibit red-shifted emissions. []

Q2: How does crystal structure influence the performance of BP1T in devices?

A2: The presence of grain boundaries in polycrystalline BP1T films hinders carrier transport, leading to lower charge carrier mobility compared to single-crystal structures. [] For instance, field-effect transistors (FETs) fabricated using epitaxially grown, single-crystal BP1T needles demonstrate a significantly higher hole mobility (0.34 cm2/Vs) than those fabricated with polycrystalline films (8.0 x 10-3 cm2/Vs). []

Q3: Can BP1T be used to create lasers?

A3: Yes, BP1T crystals can be used to fabricate organic lasers. Research has demonstrated whispering gallery mode lasing in chip-embedded BP1T crystal resonators encapsulated with polydimethylsiloxane (PDMS). [] These lasers exhibit high quality factors (Q) up to 1066 and low lasing thresholds. []

Q4: How does doping affect the electronic properties of BP1T?

A4: Doping BP1T with MoO3 (p-type doping) shifts its work function from 4.0 eV to 4.3 eV. [] This shift facilitates hole injection in devices. []

Q5: What is the role of excitons in the light emission of BP1T?

A5: Excitons are the dominant species contributing to light emission in BP1T, even under low excitation intensity regimes where spectrally narrowed emissions are observed. [] This suggests their importance in the light amplification processes within this material.

Q6: Can the emission properties of BP1T be controlled?

A6: Yes, incorporating a distributed Bragg reflector and a diffraction grating into a BP1T slab crystal can lead to spectrally narrowed emissions, even under low excitation intensity from a mercury lamp. [] This spectral narrowing is attributed to strong mode-coupling between forward and backward electromagnetic waves within the grating zone. []

Q7: Has BP1T been used in the fabrication of more complex device structures?

A7: Researchers have successfully fabricated organic double heterostructures using BP1T as the p-type layer, along with BP2T (5,5’-bis(4-biphenylyl)-2,2’-bithiophene) as the intrinsic layer and AC5-CF3 (1,4-bis{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}benzene) as the n-type layer. [] These structures exhibited optically pumped amplification, highlighting the potential of BP1T in developing organic semiconductor devices. []

Q8: What computational methods have been used to study BP1T?

A8: Density Functional Theory (DFT) calculations have been employed to investigate the electronic states and molecular orbital energy levels of BP1T. [] The calculated densities of states, after broadening the molecular orbital levels, successfully explain the experimental EUPS (Extreme-UV excited photoelectron spectroscopy) spectra. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.